molecular formula C16H16N2O2 B12009250 1,2-Diacetyl-1,2-diphenylhydrazine CAS No. 793-25-9

1,2-Diacetyl-1,2-diphenylhydrazine

Cat. No.: B12009250
CAS No.: 793-25-9
M. Wt: 268.31 g/mol
InChI Key: BGBUACXMZAYUSD-UHFFFAOYSA-N
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Description

1,2-Diacetyl-1,2-diphenylhydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two acetyl groups and two phenyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diacetyl-1,2-diphenylhydrazine can be synthesized through the acetylation of 1,2-diphenylhydrazine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the selective acetylation of the hydrazine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 1,2-diphenylhydrazine is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Diacetyl-1,2-diphenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert it back to 1,2-diphenylhydrazine.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

    Oxidation: Azobenzene derivatives.

    Reduction: 1,2-diphenylhydrazine.

    Substitution: Various substituted hydrazine derivatives depending on the reagents used.

Scientific Research Applications

1,2-Diacetyl-1,2-diphenylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-diacetyl-1,2-diphenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylhydrazine: The parent compound without acetyl groups.

    Azobenzene: An oxidation product of 1,2-diphenylhydrazine.

    Phenylhydrazine: A related compound with a single phenyl group.

Uniqueness

1,2-Diacetyl-1,2-diphenylhydrazine is unique due to the presence of two acetyl groups, which impart distinct chemical properties and reactivity compared to its analogs. The acetyl groups enhance its solubility in organic solvents and influence its reactivity in chemical reactions, making it a valuable compound for various applications.

Properties

CAS No.

793-25-9

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N'-acetyl-N,N'-diphenylacetohydrazide

InChI

InChI=1S/C16H16N2O2/c1-13(19)17(15-9-5-3-6-10-15)18(14(2)20)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

BGBUACXMZAYUSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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